Docetaxel Docetaxel
Brand Name: Vulcanchem
CAS No.: 114977-28-5
VCID: VC0000913
InChI: InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Molecular Formula: C43H53NO14
Molecular Weight: 807.9 g/mol

Docetaxel

CAS No.: 114977-28-5

VCID: VC0000913

Molecular Formula: C43H53NO14

Molecular Weight: 807.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Docetaxel - 114977-28-5

CAS No. 114977-28-5
Product Name Docetaxel
Molecular Formula C43H53NO14
Molecular Weight 807.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Standard InChIKey ZDZOTLJHXYCWBA-VCVYQWHSSA-N
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Appearance white solid powder
Purity > 98%
Synonyms docetaxel
docetaxel anhydrous
docetaxel hydrate
docetaxel trihydrate
docetaxol
N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol
N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol
NSC 628503
RP 56976
RP-56976
RP56976
Taxoltere metro
Taxotere
Reference 1: Enteshari S, Varshosaz J, Minayian M, Hassanzadeh F. Antitumor activity of raloxifene-targeted poly(styrene maleic acid)-poly (amide-ether-ester-imide) co-polymeric nanomicelles loaded with docetaxel in breast cancer-bearing mice. Invest New Drugs. 2017 Nov 27. doi: 10.1007/s10637-017-0533-1. [Epub ahead of print] PubMed PMID: 29177974. 2: Miyake H, Matsushita Y, Tamura K, Motoyama D, Ito T, Sugiyama T, Otsuka A. Impact of prior androgen receptor-axis-targeted agents on the clinical activity of subsequent docetaxel in patients with metastatic castration-resistant prostate cancer: comparative assessment between abiraterone acetate and enzalutamide. Med Oncol. 2017 Nov 21;34(12):200. doi: 10.1007/s12032-017-1060-9. PubMed PMID: 29164346. 3: Doddapaneni R, Patel K, Chowdhury N, Singh M. Reversal of drug-resistance by noscapine chemo-sensitization in docetaxel resistant triple negative breast cancer. Sci Rep. 2017 Nov 20;7(1):15824. doi: 10.1038/s41598-017-15531-1. PubMed PMID: 29158480. 4: Ren G, Chen P, Tang J, Wang R, Duan S, Wang R, Xie Y, Zhang S. Construction and cellular uptake evaluation of redox-responsitive docetaxel prodrug self-assembled nanoparticles. Drug Dev Ind Pharm. 2017 Nov 21:1-30. doi: 10.1080/03639045.2017.1405435. [Epub ahead of print] PubMed PMID: 29157014. 5: Su CY, Liu JJ, Ho YS, Huang YY, Hung-Shu Chang V, Liu DZ, Chen LC, Ho HO, Sheu MT. Development and Characterization of Docetaxel-Loaded Lecithin-Stabilized Micellar Drug Delivery System (L(sb)MDDs) for Improving the Therapeutic Efficacy and Reducing Systemic Toxicity. Eur J Pharm Biopharm. 2017 Nov 14. pii: S0939-6411(17)30945-1. doi: 10.1016/j.ejpb.2017.11.006. [Epub ahead of print] PubMed PMID: 29154834. 6: Milbar N, Kates M, Chappidi MR, Pederzoli F, Yoshida T, Sankin A, Pierorazio PM, Schoenberg MP, Bivalacqua TJ. Oncological Outcomes of Sequential Intravesical Gemcitabine and Docetaxel in Patients with Non-Muscle Invasive Bladder Cancer. Bladder Cancer. 2017 Oct 27;3(4):293-303. doi: 10.3233/BLC-170126. PubMed PMID: 29152553; PubMed Central PMCID: PMC5676758. 7: Zhu Y, Zhang W, Li Q, Li Q, Qiu B, Liu H, Liu M, Hu Y. A Phase II Randomized Controlled Trial: Definitive Concurrent Chemoradiotherapy with Docetaxel Plus Cisplatin versus 5-Fluorouracil plus Cisplatin in Patients with Oesophageal Squamous Cell Carcinoma. J Cancer. 2017 Oct 10;8(18):3657-3666. doi: 10.7150/jca.20053. eCollection 2017. PubMed PMID: 29151952; PubMed Central PMCID: PMC5688918. 8: Tsuchiya Y, Ushijima K, Noguchi T, Okada N, Hayasaka JI, Jinbu Y, Ando H, Mori Y, Kusama M, Fujimura A. Influence of a dosing-time on toxicities induced by docetaxel, cisplatin and 5-fluorouracil in patients with oral squamous cell carcinoma; a cross-over pilot study. Chronobiol Int. 2017 Nov 16:1-6. doi: 10.1080/07420528.2017.1392551. [Epub ahead of print] PubMed PMID: 29144178. 9: Tsai CH, Tzeng SF, Hsieh SC, Yang YC, Hsiao YW, Tsai MH, Hsiao PW. A standardized herbal extract mitigates tumor inflammation and augments chemotherapy effect of docetaxel in prostate cancer. Sci Rep. 2017 Nov 15;7(1):15624. doi: 10.1038/s41598-017-15934-0. PubMed PMID: 29142311; PubMed Central PMCID: PMC5688072. 10: Kawasaki K, Takeuchi D, Kaneko T, Miura S, Kamiya J, Miyahara Y, Yoshimura K, Ogata A. [A Case of Advanced Gastric Cancer Responding to Neoadjuvant Chemotherapy with Docetaxel, Cisplatin, and 5-Fluorouracil, Leading to a Pathological Complete Response]. Gan To Kagaku Ryoho. 2017 Nov;44(11):1017-1020. Japanese. PubMed PMID: 29138379.
PubChem Compound 148124
Last Modified Sep 12 2023

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